
6-(3-aminopiperidine-1-carbonyl)pyridazin-3(2H)-one
説明
6-(3-aminopiperidine-1-carbonyl)pyridazin-3(2H)-one, abbreviated as 6-APCP, is a heterocyclic compound that is structurally related to pyridazine and piperidine. It is a highly versatile and useful molecule that has found applications in a variety of scientific fields, such as drug design, materials science, and biochemistry.
科学的研究の応用
Synthesis and Biological Activity
Pyridazine and pyridazinone derivatives are known for their variety of synthesis methods and their significant biological activities, particularly related to the cardiovascular system. The review by Jakhmola et al. (2016) highlights several synthetic methods for pyridazine, which is based on the addition of hydrazine or its derivatives to an appropriately 1,4-disubstituted carbon chain. This methodology could be applicable to the synthesis of specific pyridazin-3(2H)-one derivatives, including "6-(3-aminopiperidine-1-carbonyl)pyridazin-3(2H)-one".
Potential Applications in Medicinal Chemistry
Compounds like "this compound" may hold significant promise in medicinal chemistry, given the broad pharmacological profiles of pyridazine derivatives. As reviewed by Asif (2016), certain pyridazinone compounds have been identified as selective COX-2 inhibitors, indicating potential applications in the treatment of pain and inflammation associated with conditions like arthritis. The specificity of the aminopiperidine carbonyl group in "this compound" could suggest unique interactions with biological targets, further enhancing the pharmacological interest in this compound.
Chemical Diversity and Structural Activity Relationship (SAR)
The chemical diversity inherent to pyridazine and pyridazinone compounds underscores the importance of structure-activity relationships (SAR) in drug development. The research presented by Saganuwan (2017) on functional chemical groups likely to become sources for the synthesis of novel central nervous system (CNS) acting drugs exemplifies the broad potential applications of heterocyclic compounds. The aminopiperidine group in the compound of interest may offer specific CNS activity, highlighting the potential for discovering new therapeutic agents through the exploration of such structures.
特性
IUPAC Name |
3-(3-aminopiperidine-1-carbonyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c11-7-2-1-5-14(6-7)10(16)8-3-4-9(15)13-12-8/h3-4,7H,1-2,5-6,11H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPYTMBDQLMCDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NNC(=O)C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




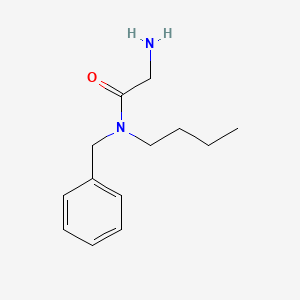
![2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B1474311.png)
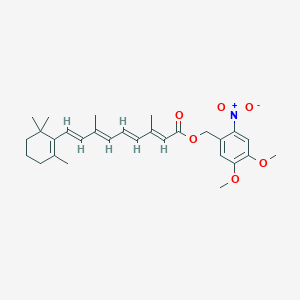
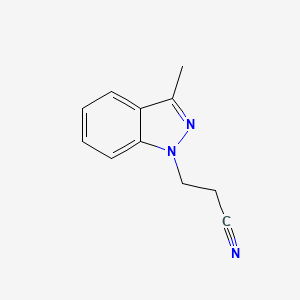

![[1-[(1-Methylpyrrol-2-yl)methyl]-4-piperidyl]methanamine](/img/structure/B1474316.png)
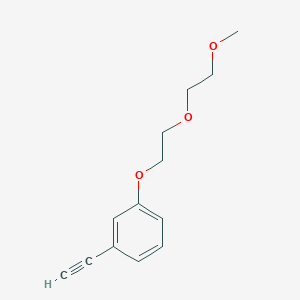

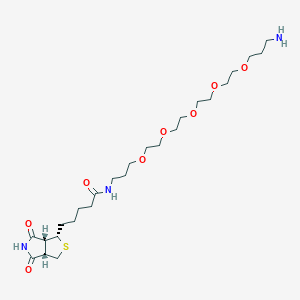
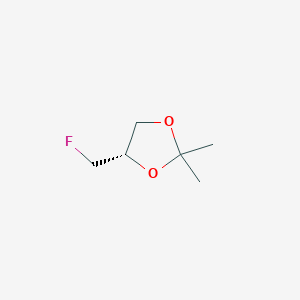

![5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-Pentyn-2-ol](/img/structure/B1474328.png)
![5-(1-tert-Butyl-2-methyl-1H-benzo-[d]imidazol-6-yl)thiazol-2-amine](/img/structure/B1474329.png)